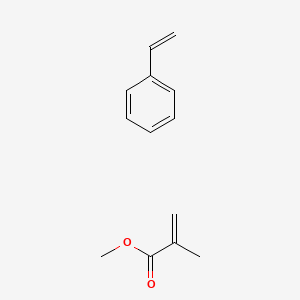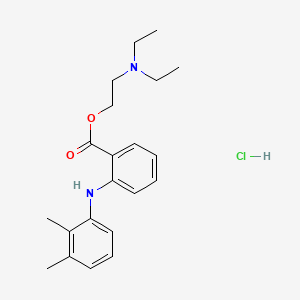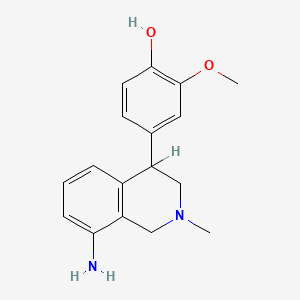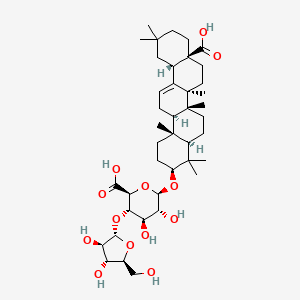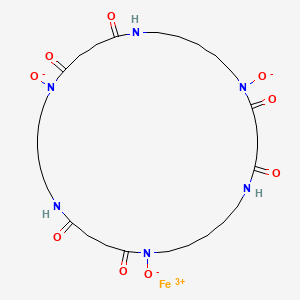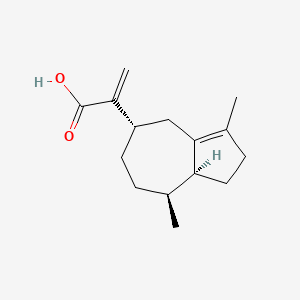
Galactose-uridine-5'-diphosphate
概要
説明
ガラクトース-ウリジン-5'-二リン酸は、糖代謝において重要な役割を果たすヌクレオシド二リン酸糖です。 リポ多糖、セレブロシド、ラクトースなどのさまざまな生体分子の合成におけるガラクトースの供給源として機能します 。 この化合物は、ヌクレオチド糖の代謝において特に重要であり、多糖の生成に関与しています .
科学的研究の応用
Galactose-uridine-5’-diphosphate has a wide range of scientific research applications:
作用機序
ガラクトース-ウリジン-5'-二リン酸は、グリコシル化反応におけるグリコシルドナーとしての役割を通じてその効果を発揮します。 ガラクトース部分をタンパク質や脂質などの特定の受容体分子に転移するグリコシルトランスフェラーゼと相互作用します 。 このプロセスは、細胞シグナル伝達、接着、免疫応答において重要な役割を果たす糖タンパク質と糖脂質の形成に不可欠です .
類似の化合物との比較
類似の化合物
ウリジン二リン酸-グルコース: グリコーゲンの前駆体であり、グルコースを含む多糖の合成の基質です.
ウリジン二リン酸-グルクロン酸: 薬物の解毒とグリコサミノグリカン合成に関与しています.
ウリジン二リン酸-N-アセチルグルコサミン: 糖タンパク質と糖脂質の合成の基質です.
独自性
ガラクトース-ウリジン-5'-二リン酸は、グリコシル化反応におけるガラクトースドナーとしての特定の役割においてユニークです。 より広範な代謝経路に関与するウリジン二リン酸-グルコースやウリジン二リン酸-グルクロン酸とは異なり、ガラクトース-ウリジン-5'-二リン酸は、ガラクトースを含む生体分子の合成に特異的に必要とされます .
将来の方向性
Recent studies suggest a potential role for UDP-Glucose as a signaling molecule in plants . Following the changes in gene expression and metabolite levels after exogenous UDP-Glc application will shed light on the potential activation of signaling pathways that translate this signal to plant metabolism and physiological adaptation .
生化学分析
Biochemical Properties
Galactose-uridine-5’-diphosphate is involved in the Leloir pathway, where it acts as a substrate for the enzyme uridine diphosphate-galactose-4-epimerase. This enzyme catalyzes the conversion of galactose-uridine-5’-diphosphate to glucose-uridine-5’-diphosphate, a rate-limiting step in polysaccharide biosynthesis . Additionally, galactose-uridine-5’-diphosphate interacts with galactosyltransferases, which transfer galactose residues to proteins and lipids, forming glycoproteins and glycolipids .
Cellular Effects
Galactose-uridine-5’-diphosphate influences various cellular processes, including cell growth, differentiation, and communication. It is essential for the synthesis of glycoproteins and glycolipids, which are involved in cell signaling pathways and cellular metabolism . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, galactose-uridine-5’-diphosphate exerts its effects through binding interactions with enzymes such as uridine diphosphate-galactose-4-epimerase and galactosyltransferases . These interactions facilitate the transfer of galactose residues to target molecules, influencing enzyme activity and gene expression. The compound also plays a role in enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of galactose-uridine-5’-diphosphate can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environmental factors can lead to its degradation . Long-term effects on cellular function include alterations in glycosylation patterns and changes in cell signaling pathways.
Dosage Effects in Animal Models
The effects of galactose-uridine-5’-diphosphate vary with different dosages in animal models. Low doses of the compound have been shown to enhance glycosylation and improve cellular function, while high doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes.
Metabolic Pathways
Galactose-uridine-5’-diphosphate is involved in several metabolic pathways, including the Leloir pathway and glycosylation processes . It interacts with enzymes such as uridine diphosphate-galactose-4-epimerase and galactosyltransferases, which play key roles in the synthesis of polysaccharides and glycoproteins . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, galactose-uridine-5’-diphosphate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can participate in glycosylation reactions and other biochemical processes. The compound’s distribution is influenced by its binding affinity to various cellular components.
Subcellular Localization
Galactose-uridine-5’-diphosphate is localized to specific subcellular compartments, including the cytoplasm and Golgi apparatus . Targeting signals and post-translational modifications direct the compound to these compartments, where it can exert its biochemical effects. The subcellular localization of galactose-uridine-5’-diphosphate is crucial for its activity and function in glycosylation and other cellular processes.
準備方法
合成経路と反応条件
ガラクトース-ウリジン-5'-二リン酸は、ウリジン二リン酸-グルコース脱水素酵素を伴う酵素反応によって合成できます。 この酵素は、ウリジン二リン酸-グルコースの酸化をウリジン二リン酸-グルクロン酸に触媒し、これはその後ウリジン二リン酸-ガラクトースに変換されます 。 反応条件は通常、補酵素としてNAD+の存在と、pHを維持するための適切な緩衝液系を含みます .
工業生産方法
工業的な設定では、ガラクトース-ウリジン-5'-二リン酸の製造には、しばしば微生物発酵を用いた生物触媒プロセスが関与します。 必要な酵素を過剰発現する遺伝子組み換え微生物を使用すると、生産の収量と効率を高めることができます 。 プロセスには、高純度のガラクトース-ウリジン-5'-二リン酸を得るためのクロマトグラフィーなどの精製手順が含まれる場合もあります .
化学反応の分析
反応の種類
ガラクトース-ウリジン-5'-二リン酸は、エピマー化、グリコシル化、加水分解などのさまざまな化学反応を起こします .
一般的な試薬と条件
エピマー化: この反応は、ウリジン二リン酸-ガラクトースのウリジン二リン酸-グルコースへの変換を伴い、酵素ウリジン二リン酸-ガラクトース4-エピメラーゼによって触媒されます.
グリコシル化: ガラクトース-ウリジン-5'-二リン酸は、グリコシル化反応でガラクトースのドナーとして働き、ガラクトース部分をタンパク質や脂質などの受容体分子に転移します.
主要な生成物
これらの反応から生成される主要な生成物には、ウリジン二リン酸-グルコース、グリコシル化タンパク質と脂質、ウリジン一リン酸が含まれます .
科学研究への応用
ガラクトース-ウリジン-5'-二リン酸は、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Uridine diphosphate-glucose: A precursor of glycogen and a substrate for the synthesis of polysaccharides containing glucose.
Uridine diphosphate-glucuronic acid: Involved in the detoxification of drugs and the synthesis of glycosaminoglycans.
Uridine diphosphate-N-acetylglucosamine: A substrate for the synthesis of glycoproteins and glycolipids.
Uniqueness
Galactose-uridine-5’-diphosphate is unique in its specific role as a galactose donor in glycosylation reactions. Unlike uridine diphosphate-glucose and uridine diphosphate-glucuronic acid, which are involved in broader metabolic pathways, galactose-uridine-5’-diphosphate is specifically required for the synthesis of galactose-containing biomolecules .
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-ABVWGUQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903962 | |
| Record name | Uridine diphosphate galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Uridine diphosphate galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uridine diphosphategalactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2956-16-3 | |
| Record name | UDP-Galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2956-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactose-uridine-5'-diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URIDINE 5'-DIPHOSPHOGALACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphategalactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


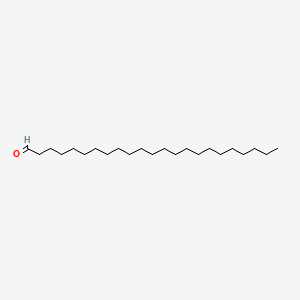


![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)
